molecular formula C19H21FN4O2 B12505194 5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12505194
M. Wt: 356.4 g/mol
InChI Key: NBOQHWLPFRPMOE-UHFFFAOYSA-N
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Description

5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpiperidinyl group, and a pyridopyrimidine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridopyrimidine core, followed by the introduction of the fluorophenyl and methylpiperidinyl groups. Common reagents used in these reactions include fluorobenzene derivatives, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism of action of 5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
  • 5-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
  • 5-(3-fluorophenyl)-2-(4-ethylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Uniqueness

The uniqueness of 5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H21FN4O2

Molecular Weight

356.4 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-(4-methylpiperidin-1-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H21FN4O2/c1-11-5-7-24(8-6-11)19-22-17-16(18(26)23-19)14(10-15(25)21-17)12-3-2-4-13(20)9-12/h2-4,9,11,14H,5-8,10H2,1H3,(H2,21,22,23,25,26)

InChI Key

NBOQHWLPFRPMOE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC(=CC=C4)F)C(=O)N2

Origin of Product

United States

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